2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

Physicochemical profiling CNS drug design Lipinski's Rule of Five

2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one (CAS 1164507-15-6; molecular formula C12H12N2O2S2; exact mass 280.37 g/mol) belongs to the 5-arylidene-2-morpholinothiazol-4(5H)-one chemotype. Its structure features a morpholine ring at the 2-position and a thiophen-2-ylmethylidene substituent at the 5-position of the central thiazol-4-one core.

Molecular Formula C12H12N2O2S2
Molecular Weight 280.4 g/mol
Cat. No. B10812259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Molecular FormulaC12H12N2O2S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2
InChIInChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2
InChIKeyKIXBNLUJUHXGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one: Core Structural Identity and Pharmacophore Class


2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one (CAS 1164507-15-6; molecular formula C12H12N2O2S2; exact mass 280.37 g/mol) belongs to the 5-arylidene-2-morpholinothiazol-4(5H)-one chemotype. Its structure features a morpholine ring at the 2-position and a thiophen-2-ylmethylidene substituent at the 5-position of the central thiazol-4-one core. This scaffold is a privileged architecture in medicinal chemistry, with the 2-morpholinothiazol-4-one moiety recognized as a key pharmacophore for kinase inhibition, particularly against phosphoinositide 3-kinase (PI3K) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [1]. The compound is currently catalogued in multiple screening libraries but has not entered clinical evaluation [2].

Why In-Class Substitution Cannot Be Assumed for 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one


Although numerous 5-arylidene-2-morpholinothiazol-4(5H)-ones share a common core, the electronic and steric properties of the 5-arylidene substituent critically modulate target binding, selectivity, and pharmacokinetics. For this compound, the thiophen-2-yl ring introduces a sulfur atom capable of participating in unique non-covalent interactions (e.g., sulfur–π, chalcogen bonding) that are absent in phenyl or furan analogs, and contributes a distinct electrostatic potential surface that can redirect binding pose and kinase selectivity profiles relative to in-class alternatives bearing benzylidene or heteroarylidene groups [1]. Furthermore, the morpholine substituent at the 2-position is known to form a critical hydrogen bond with the hinge region of PI3K isoforms, a contact that is geometrically sensitive to the nature of the 5-substituent [2].

Quantitative Differentiation Evidence: 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one vs. In-Class Comparators


Physicochemical Differentiation: Optimal Lipophilicity for CNS-Permeable Kinase Probe Design

The target compound exhibits a calculated logP (clogP) of 1.81, which sits within the optimal CNS drug-like space (logP 1–3) and is lower than many structurally analogous 5-benzylidene derivatives that commonly exceed clogP 3.0, enhancing aqueous solubility and reducing non-specific protein binding. By contrast, the 2-phenyl comparator (lacking morpholine) demonstrates a higher lipophilicity and carries an IC50 > 50,000 nM against coagulation factor XII, indicative of poor target engagement [1].

Physicochemical profiling CNS drug design Lipinski's Rule of Five

Kinase Selectivity Advantage: Morpholine-Thiazole Scaffold as a Privileged PI3K Hinge-Binder

The 2-morpholinothiazol-4-one motif is extensively characterized in the patent literature as a hinge-binding scaffold that achieves selective PI3K inhibition at low nanomolar concentrations. Within the exemplified series, the nature of the 5-arylidene substituent profoundly influences isoform selectivity; the thiophen-2-ylmethylidene group confers a distinct shape and electronic profile that is predicted to alter the PI3Kα vs. PI3Kδ selectivity window relative to phenyl or halogen-substituted benzylidene analogs [1]. In contrast, the 2-phenyl analog (lacking the morpholine hinge-binder) shows negligible activity against a panel of enzyme targets (IC50 >> 10,000 nM), demonstrating that the morpholine moiety is indispensable for target engagement .

PI3K inhibition Kinase selectivity Medicinal chemistry

Synthetic Accessibility and Green Chemistry Advantage: Microwave-Assisted One-Pot Route

The broader 5-arylidene-2-morpholinothiazol-4(5H)-one class, which includes the target compound, can be accessed via a microwave-assisted one-pot, three-component reaction using MgO as a solid base catalyst in ethanol. This method achieves yields of 55–76% within 1 hour, compared to 10 hours required by conventional heating methods (45–85% yield over two steps) [1]. The one-pot approach eliminates intermediate purification, reduces solvent consumption, and employs a recyclable heterogeneous catalyst, representing a tangible procurement advantage for laboratories requiring rapid analog generation.

Microwave synthesis Green chemistry Process chemistry

Absence of Pan-Assay Interference (PAINS) Liability: Clean Profile for Screening Cascade Integration

The 2-morpholin-5-(thiophen-2-ylmethylidene)-thiazol-4-one scaffold does not contain established PAINS substructures (e.g., rhodanine, phenolic Mannich bases, toxoflavin analogs) that frequently plague thiazolidinone screening hits. In the MLSCN HTS dataset, the 2-phenyl analog (lacking morpholine) returned an IC50 > 50,000 nM and an EC50 > 6,500 nM against multiple unrelated targets, consistent with a non-promiscuous binding profile [1]. While direct promiscuity data for the target compound are unavailable, its structural features—absence of a free aniline, catechol, or Michael acceptor—predict a low false-positive rate in biochemical and cellular assays relative to 2-thioxothiazolidin-4-one (rhodanine) analogs, which are notorious for non-specific target modulation [2].

PAINS alert Assay interference Screening library integrity

Target Application Scenarios for 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one


PI3K-Selective Chemical Probe Development for Oncology and Immunology

The morpholinothiazole core is a validated hinge-binding motif for PI3Kα and PI3Kδ. Procurement of the target compound as a starting scaffold enables structure–activity relationship (SAR) exploration at the 5-position, where the thiophen-2-ylmethylidene group can be varied to tune isoform selectivity. The favorable clogP (1.81) and TPSA (59.06 Ų) suggest that elaborated analogs may retain drug-like properties suitable for oral or CNS-exposed PI3K inhibitors [1]. This scenario is directly supported by the kinase inhibition class data and the physicochemical differentiation evidence established in Section 3.

Antimicrobial Lead Generation Leveraging the Thiazol-4-one Pharmacophore

5-Arylidene-2-aminothiazol-4(5H)-ones, a superclass that encompasses the target compound, have demonstrated antibacterial activity through dual DNA gyrase and DHFR inhibition, with MIC values reported in the low µg/mL range against multidrug-resistant (MDR) pathogens for closely related pyrazole-thiazole hybrids [1]. The target compound's thiophene substituent provides additional sulfur-mediated interactions that may enhance binding to metalloenzyme targets, a hypothesis that warrants experimental testing. This application is grounded in the class-level antimicrobial evidence and the scaffold's synthetic accessibility, enabling rapid analog synthesis for hit expansion.

CNS Drug Discovery Programs Requiring Brain-Penetrant Kinase Modulation

The combination of low molecular weight (280.37 Da), moderate lipophilicity (clogP 1.81), and relatively low TPSA (59.06 Ų) positions the target compound within the favorable property space for CNS drug candidates [1]. Kinase targets expressed in the CNS, such as DYRK1A (implicated in Down syndrome pathology and Alzheimer's disease), are addressable with morpholinothiazole-based inhibitors. The class-level DYRK1A inhibition evidence (IC50 as low as 33 nM for structurally related morpholinothiazolones) supports the rationale for procuring this compound as a CNS-oriented kinase inhibitor lead [2]. This scenario flows directly from the differentiation evidence on physicochemical properties and kinase hinge-binding presented in Section 3.

Green Chemistry Synthesis Validation and Scale-Up Feasibility Studies

The microwave-assisted one-pot method using MgO/EtOH provides a robust and environmentally friendly route to the target compound and its analogs, with reaction times reduced from 10 hours to 1 hour and yields of 55–76% [1]. This synthetic accessibility makes the compound suitable as a model substrate for process chemistry groups aiming to validate continuous-flow microwave protocols or heterogeneous base catalysis at multi-gram scale. The elimination of chlorinated solvents and the recyclability of the MgO catalyst align with the principles of green chemistry and reduce procurement costs for bulk intermediate synthesis.

Quote Request

Request a Quote for 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.